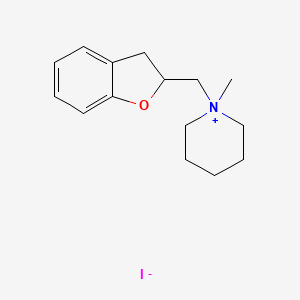
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CFPT" and has been synthesized using different methods. CFPT has been shown to have unique biochemical and physiological effects, making it an interesting compound for future research.
Mécanisme D'action
The mechanism of action of CFPT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. CFPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CFPT has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
CFPT has been shown to have unique biochemical and physiological effects. In vitro studies have shown that CFPT inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that CFPT reduces inflammation and pain in animal models of arthritis and colitis. CFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CFPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high yields. CFPT has also been shown to have low toxicity and is well-tolerated in animal models. However, CFPT has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. CFPT also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CFPT. One area of research is the development of CFPT-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the development of CFPT-based materials for use in electronics and optoelectronics. Further studies are needed to fully understand the mechanism of action of CFPT and to identify any potential side effects or toxicity.
Méthodes De Synthèse
CFPT can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with hydrazine hydrate. Another method involves the reaction of 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-thiophene carboxaldehyde with 1,3-dimethylbarbituric acid in the presence of piperidine as a catalyst. Both methods result in the production of CFPT with high yields.
Applications De Recherche Scientifique
CFPT has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CFPT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, CFPT has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, CFPT has been shown to have potential applications in the development of organic light-emitting diodes and organic field-effect transistors.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2S/c20-15-4-1-2-5-17(15)23-18(19-6-3-11-24-19)12-16(22-23)13-7-9-14(21)10-8-13/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSITDHGBXRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
![ethyl 5-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5179919.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)

![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)